![molecular formula C19H16ClFN2OS B2444973 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine CAS No. 351329-77-6](/img/structure/B2444973.png)

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

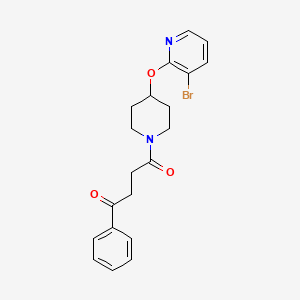

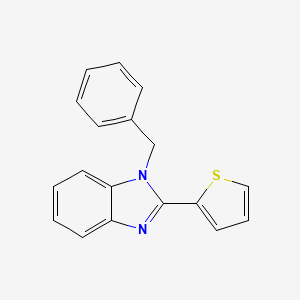

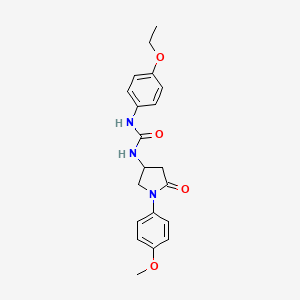

The compound is likely an organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of fluorophenyl and benzothiophene groups could suggest potential bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzothiophene group, and a fluorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the electron-withdrawing fluorine atom on the phenyl ring. The benzothiophene could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

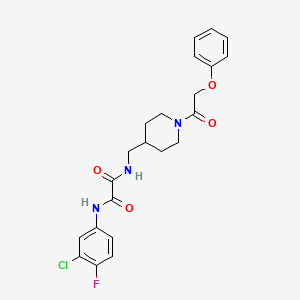

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds similar to the one , have been studied for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with varied effects on serotonin and other neurotransmitter receptors. The disposition and metabolism of 1-aryl-piperazines, formed from arylpiperazine derivatives, are crucial for understanding their pharmacological actions. These findings are relevant for compounds used in clinical settings, highlighting the significance of metabolic pathways in their efficacy and safety profiles (Caccia, 2007).

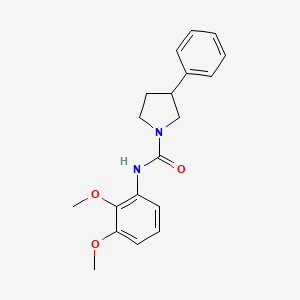

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, has shown promise in Phase 1/2 clinical studies for treating tuberculosis (TB). This compound targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis. The development of Macozinone exemplifies the therapeutic potential of piperazine derivatives in addressing infectious diseases, offering insights into their applicability beyond psychiatric disorders (Makarov & Mikušová, 2020).

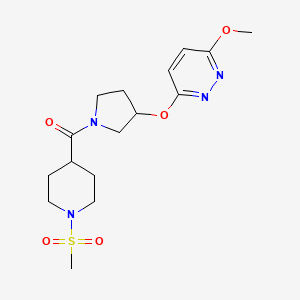

Piperazine Derivatives for Therapeutic Use

The versatility of the piperazine moiety in drug design is highlighted by its presence in a wide range of drugs with diverse therapeutic uses, from antipsychotics and antidepressants to anticancer and antiviral agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resulting molecules, suggesting a broad scope for developing new therapeutic agents based on this structure. This review provides a comprehensive overview of piperazine derivatives' molecular designs and therapeutic potentials, underscoring their significance in modern pharmacology (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been extensively investigated for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. The review of compounds containing piperazine as a key building block reveals their significant potential in developing new, safer, selective, and cost-effective anti-mycobacterial agents. This body of research suggests the vital role of piperazine derivatives in addressing drug-resistant TB strains, contributing to the ongoing efforts in TB drug discovery and development (Girase et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-chloro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2OS/c20-17-15-3-1-2-4-16(15)25-18(17)19(24)23-11-9-22(10-12-23)14-7-5-13(21)6-8-14/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKWMIZOXJNNMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2444892.png)

amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2444893.png)